molecular formula C13H20O6 B14631037 Phenylmethanediol;propanoic acid CAS No. 55696-47-4

Phenylmethanediol;propanoic acid

Cat. No.: B14631037
CAS No.: 55696-47-4
M. Wt: 272.29 g/mol
InChI Key: LBAIJQSCNFNWBH-UHFFFAOYSA-N
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Description

Phenylmethanediol;propanoic acid refers to a class of organic compounds combining a phenylmethanediol moiety (a benzene ring with two hydroxyl groups on adjacent carbons) and a propanoic acid group (CH₂CH₂COOH). For instance, 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid () incorporates a phenolic ring and a propanoic acid chain, demonstrating cytotoxic activity. Similarly, 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid () features a benzodioxole ring fused to a methyl-substituted propanoic acid backbone. These derivatives often exhibit bioactivity due to their ability to interact with biological targets, such as enzymes or receptors, via hydrogen bonding (hydroxyl groups) and hydrophobic interactions (aromatic rings) .

Properties

CAS No.

55696-47-4

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

phenylmethanediol;propanoic acid

InChI

InChI=1S/C7H8O2.2C3H6O2/c8-7(9)6-4-2-1-3-5-6;2*1-2-3(4)5/h1-5,7-9H;2*2H2,1H3,(H,4,5)

InChI Key

LBAIJQSCNFNWBH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CCC(=O)O.C1=CC=C(C=C1)C(O)O

Origin of Product

United States

Chemical Reactions Analysis

Phenylmethanediol

Phenylmethanediol undergoes various chemical reactions, including:

Propanoic Acid

Propanoic acid participates in several types of reactions:

    Oxidation: It can be further oxidized to carbon dioxide and water.

    Reduction: It can be reduced to 1-propanol.

    Substitution: It can react with alcohols to form esters.

    Neutralization: It reacts with bases to form propionates.

Scientific Research Applications

Phenylmethanediol

Phenylmethanediol is primarily used in research related to its role as an intermediate in various chemical reactions. Its short-lived nature makes it a subject of interest in studies involving reaction mechanisms and kinetics .

Propanoic Acid

Propanoic acid has a wide range of applications:

Mechanism of Action

Phenylmethanediol

Phenylmethanediol acts as an intermediate in oxidation and reduction reactions. Its mechanism involves the transfer of electrons and protons, leading to the formation of benzaldehyde or benzyl alcohol .

Propanoic Acid

Propanoic acid exerts its effects through its role as a metabolic intermediate in the citric acid cycle. It is metabolized to propionyl-CoA, which enters the citric acid cycle and is further converted to succinyl-CoA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key propanoic acid derivatives and their structural features:

Compound Name Key Structural Features Bioactivity/Source Evidence ID
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Chlorinated phenyl ring, hydroxyl group Antimicrobial (E. coli, S. aureus)
3-{(4-Aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid Thiazole ring, cyano group Cytotoxic, antiviral (influenza A)
3-(Methylthio)propanoic acid methyl ester Methylthio group, ester linkage Aroma compound (pineapple)
3-(4-Hydroxyphenyl)-2-...propanoic acid Hydroxyphenyl group, ether linkage Cytotoxic (brine shrimp assay)
2-(4-(2-Hydroxyethyl)phenyl)-2-Methylpropanoic acid Hydroxyethylphenyl, methyl branch Synthetic intermediate
Key Observations:
  • Chlorination (e.g., ) enhances antimicrobial activity by increasing electrophilicity and membrane disruption .
  • Heterocyclic rings (thiazole in ) improve antiviral properties by mimicking nucleobases or inhibiting viral proteases .
  • Esterification (e.g., ) reduces acidity, making compounds volatile and suitable as aroma agents .
Antimicrobial Activity:
  • Chlorinated 3-phenylpropanoic acid derivatives () show selective inhibition of E. coli and S. albicans .
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid () exhibits broad-spectrum antimicrobial effects, likely via Mg²⁺ chelation, disrupting bacterial DNA gyrase .
Cytotoxic and Antiviral Activity:
  • Aminothiazole-propanoic acid hybrids () demonstrate IC₅₀ values of 5–20 µM against cancer cells, with compound 6d showing the highest cytotoxicity .
  • 3-(4-Hydroxyphenyl)-2-...propanoic acid () causes 43.2% mortality in brine shrimp at 0.1 mg/mL, indicating moderate cytotoxicity .

Data Tables

Table 1: Antimicrobial Efficacy of Selected Propanoic Acid Derivatives
Compound Target Microbe MIC (µg/mL) Source
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid E. coli 8.2 Marine actinomycetes
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid S. aureus 12.5 Synthetic
Table 2: Concentration of Propanoic Acid Derivatives in Natural Sources
Compound Source Concentration Evidence ID
Propanoic acid anhydride H. undatus peel 25.36% (peak area)
3-(Methylthio)propanoic acid methyl ester Tainong No. 4 pineapple 622.49 µg·kg⁻¹

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